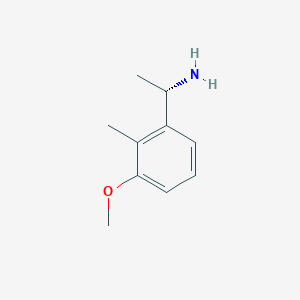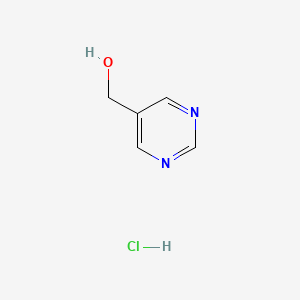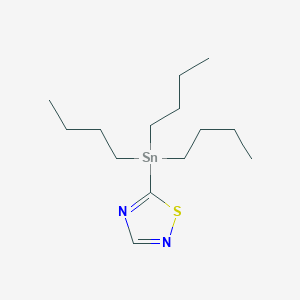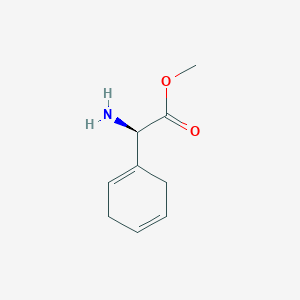
Methyl (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is an organic compound featuring a cyclohexa-1,4-diene ring, an amino group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-1,4-diene and a suitable amino acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexa-1,4-diene ring to a cyclohexane ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted amino acid derivatives.
Applications De Recherche Scientifique
Methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexa-1,4-diene ring and amino group play crucial roles in these interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,4-diene derivatives: Compounds with similar cyclohexa-1,4-diene rings but different functional groups.
Amino acid derivatives: Compounds with similar amino acid structures but different side chains.
Uniqueness
Methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is unique due to the combination of its cyclohexa-1,4-diene ring and amino acid structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetate |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,6,8H,4-5,10H2,1H3/t8-/m1/s1 |
Clé InChI |
ZENSQKXTWLKIKK-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)[C@@H](C1=CCC=CC1)N |
SMILES canonique |
COC(=O)C(C1=CCC=CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


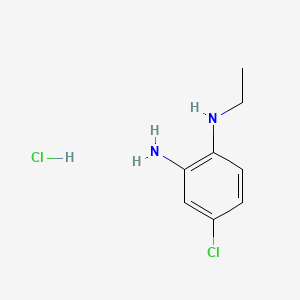

![benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride](/img/structure/B13537782.png)

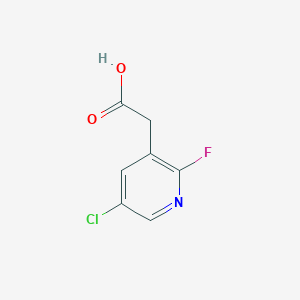

![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
